3-Methanesulfonylbutan-2-amine hydrochloride
Overview
Description
3-Methanesulfonylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C_5H_11NO_2S·HCl It is a derivative of butan-2-amine where a methanesulfonyl group is attached to the third carbon atom, and the compound exists as a hydrochloride salt
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with butan-2-amine as the starting material.
Methanesulfonylation: The butan-2-amine undergoes methanesulfonylation, where a methanesulfonyl chloride (MsCl) is reacted with the amine in the presence of a base such as triethylamine (Et_3N) to form the methanesulfonyl derivative.
Acidification: The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO_4, H_2O_2, aqueous conditions.
Reduction: LiAlH_4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amines or other functional groups.
Scientific Research Applications
3-Methanesulfonylbutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methanesulfonylbutan-2-amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Butan-2-amine: The parent compound without the methanesulfonyl group.
Methanesulfonyl chloride: The reagent used in the methanesulfonylation reaction.
Other sulfonamides: Compounds containing sulfonamide groups with similar reactivity.
Uniqueness: 3-Methanesulfonylbutan-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to its similar compounds
Properties
IUPAC Name |
3-methylsulfonylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-4(6)5(2)9(3,7)8;/h4-5H,6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEOGCCASRLWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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